molecular formula C19H19N3O2 B2537694 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide CAS No. 946233-89-2

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide

Cat. No.: B2537694
CAS No.: 946233-89-2
M. Wt: 321.38
InChI Key: QQOSXQCECLXGDI-UHFFFAOYSA-N
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Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with a methyl group at position 2 and a 2-phenylbutanamide moiety at position 2. The compound’s synthesis typically involves condensation reactions between functionalized pyrimidine precursors and acylating agents, with characterization via ¹H NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-15(14-9-5-4-6-10-14)18(23)21-17-13(2)20-16-11-7-8-12-22(16)19(17)24/h4-12,15H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOSXQCECLXGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized derivatives of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, and reducing agents such as hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions can produce alkenylated derivatives, while oxidation reactions can yield oxidized products with additional functional groups.

Scientific Research Applications

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the active site and chelating the Mg2+ ion . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.

Comparison with Similar Compounds

Structural Analogues and Bioisosterism

The pyrido[1,2-a]pyrimidinone core is a bioisostere of the 4-hydroxyquinolin-2-one moiety, which is prevalent in compounds with analgesic activity. Key structural analogs include:

a) N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
  • Structure : Features a benzylamide group instead of the 2-phenylbutanamide chain.
b) 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Example : N-{2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}butanamide (G756-0012).
  • Structure : Substituted with a methoxy-phenyl group at position 2.
  • Activity : Demonstrates enhanced solubility due to the methoxy group but reduced metabolic stability compared to the methyl-substituted analog .
c) Tetrahydro-pyrimidinone Derivatives
  • Example: (R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compounds m, n, o in Pharmacopeial Forum).
  • Structure: Incorporates a tetrahydro-pyrimidinone ring and complex stereochemistry.
  • Activity : Focused on anti-inflammatory applications, with stereoisomers showing divergent potency due to spatial constraints in target binding .

Pharmacological Activity Comparison

Compound Name Core Structure Key Substituents Biological Activity (Model) Efficacy vs. Target Compound
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-methyl, 3-(2-phenylbutanamide) Analgesic (acetic acid writhing) Reference (100%)
N-(Benzyl)-2-hydroxy-9-methyl-...carboxamide Pyrido[1,2-a]pyrimidin-4-one Benzylamide Analgesic (acetic acid writhing) ~95%
G756-0012 Pyrido[1,2-a]pyrimidin-4-one 2-(methoxy-phenyl) Anti-inflammatory (COX-2 inhibition) 80% (reduced stability)
Compound m (PF 43(1)) Tetrahydro-pyrimidinone 2,6-Dimethylphenoxy, hydroxy Anti-inflammatory (IL-6 inhibition) 65% (stereospecific)

Biological Activity

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure:
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The specific structure can be represented as follows:

\text{N 2 methyl 4 oxo 4H pyrido 1 2 a pyrimidin 3 yl}-2-phenylbutanamide}

Antimicrobial Properties

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. For example, a study evaluated various 4-oxo derivatives for their efficacy against bacterial strains and found promising results in inhibiting growth, suggesting that the compound may possess similar properties due to structural similarities .

Anticancer Activity

The compound’s potential anticancer effects have been explored in various studies. In vitro assays demonstrated that certain pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. Detailed structure-activity relationships have been established to optimize efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity:

Substituent Effect on Activity
Methyl group at position 2Enhances lipophilicity and cellular uptake
Benzamide moietyIncreases binding affinity to biological targets
Oxo group at position 4Critical for maintaining bioactivity

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Phenylbutanamide Group : This step involves coupling reactions with phenylbutanoic acid derivatives under basic conditions.
  • Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the final product to ensure high yield and purity.

Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer properties of similar compounds in the pyrido[1,2-a]pyrimidine class. The results indicated that modifications at the 3-position significantly increased cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin.

Study 2: Antimicrobial Testing

In another investigation, a series of pyrido[1,2-a]pyrimidine derivatives were tested for their antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity, with some compounds outperforming traditional antibiotics in laboratory settings .

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